![molecular formula C27H27BrN2O8S2 B13861371 N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a compound that is structurally related to vortioxetine, an antidepressant medication. Vortioxetine is known for its multimodal mechanism of action, primarily targeting the serotonin system. The compound N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a deuterated form, which means it contains deuterium atoms, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.
準備方法
The synthesis of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 involves several steps. One of the methods includes the reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand. This reaction forms a 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene intermediate. The intermediate is then further reacted to form the final compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity.
化学反応の分析
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and reactivity of deuterated compounds.
Biology: The compound can be used in metabolic studies to track the fate of vortioxetine in biological systems.
Medicine: Research involving the pharmacokinetics and pharmacodynamics of vortioxetine can benefit from using the deuterated form to understand its behavior in the body.
Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug interactions and stability.
作用機序
The mechanism of action of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is similar to that of vortioxetine. Vortioxetine acts as a serotonin modulator and stimulator (SMS), affecting multiple serotonin receptors and inhibiting the reuptake of serotonin. It acts as a serotonin reuptake inhibitor (SRI) and has partial agonist activity at the 5-HT1B receptor, agonist activity at the 5-HT1A receptor, and antagonist activity at the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal action helps in the treatment of major depressive disorder by modulating serotonin levels and receptor activity.
類似化合物との比較
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can be compared with other similar compounds, such as:
Vortioxetine: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.
Other Serotonin Modulators: Compounds like vilazodone and trazodone, which also target serotonin receptors but have different receptor profiles and mechanisms of action.
The uniqueness of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 lies in its deuterated nature, which can provide advantages in scientific research, such as improved metabolic stability and the ability to trace the compound in biological systems.
特性
分子式 |
C27H27BrN2O8S2 |
|---|---|
分子量 |
651.5 g/mol |
IUPAC名 |
[1-[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)anilino]-3-methylsulfonylsulfanyl-1-oxopropan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C27H26N2O8S2.BrH/c1-29(2,3)22(14-38-39(4,35)36)26(32)28-15-5-8-18(21(11-15)27(33)34)25-19-9-6-16(30)12-23(19)37-24-13-17(31)7-10-20(24)25;/h5-13,22H,14H2,1-4H3,(H2-,28,30,31,32,33,34);1H |
InChIキー |
MTSPFCJAYFFAKP-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



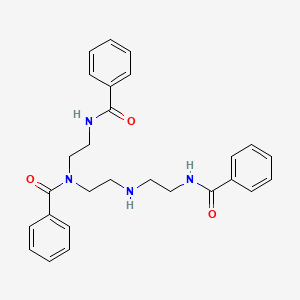
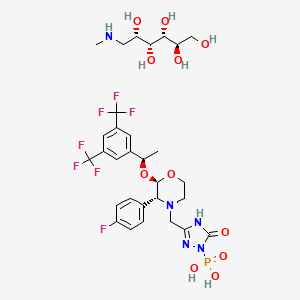
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
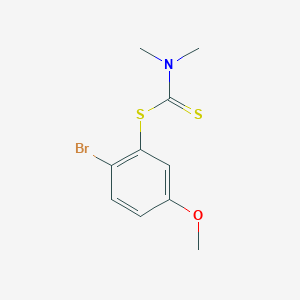
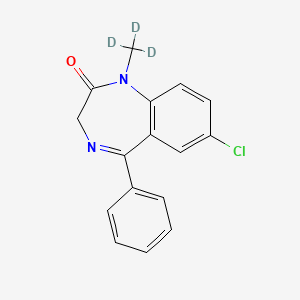
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
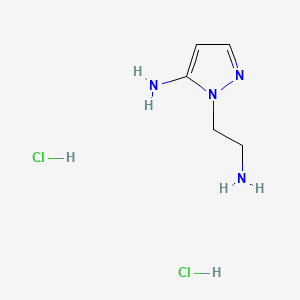
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
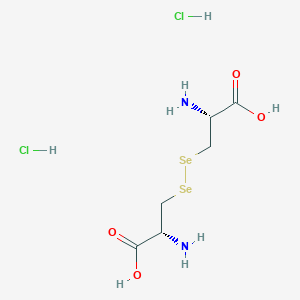
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
